Sodium taurocholate

描述

牛磺胆酸钠是一种胆汁酸,由胆酸与牛磺酸结合而成。它主要存在于食肉动物的胆汁中,在脂肪的消化和吸收中起着至关重要的作用。牛磺胆酸钠作为一种清洁剂,可溶解脂肪,以便在肠道中吸收。 它也被用作胆汁分泌剂和胆汁促排剂,促进胆汁从系统中排出 .

准备方法

合成路线和反应条件: 牛磺胆酸钠可以通过使胆酸与牛磺酸结合来合成。反应通常涉及活化胆酸的羧基,然后使其与牛磺酸反应生成牛磺胆酸。然后,通过用氢氧化钠中和酸来获得牛磺胆酸的钠盐。

工业生产方法: 在工业环境中,牛磺胆酸钠是通过从动物中提取胆汁,然后进行纯化和化学修饰来生产所需化合物的。 该过程涉及多个步骤,包括提取、过滤和化学处理,以确保最终产品的纯度和质量 .

化学反应分析

反应类型: 牛磺胆酸钠会发生各种化学反应,包括:

氧化: 牛磺胆酸钠可以氧化形成不同的胆汁酸及其衍生物。

还原: 还原反应可以修饰分子中存在的羟基。

取代: 牛磺胆酸钠中的磺酸基可以参与取代反应,导致形成不同的衍生物。

常见试剂和条件:

氧化剂: 如高锰酸钾或过氧化氢。

还原剂: 如硼氢化钠或氢化锂铝。

取代试剂: 如卤代烷烃或磺酰氯。

科学研究应用

Drug Delivery Systems

Sodium taurocholate has been extensively studied for its potential to enhance drug solubility and bioavailability. A notable application is its incorporation into self-assembled nanoparticles for drug delivery.

- Case Study: Berberine and this compound Nanoparticles

- Researchers developed self-assembled nanoparticles combining berberine and this compound to improve the solubility and therapeutic efficacy of berberine, which has poor bioavailability due to low solubility and rapid metabolism. The study demonstrated that these nanoparticles significantly enhanced the absorption and distribution of berberine in vivo, leading to improved anti-hyperuricemia effects compared to berberine alone .

| Parameter | Berberine | STC@BBR-SANPs |

|---|---|---|

| Solubility | Low | High |

| Absorption Rate | Low | Enhanced |

| Therapeutic Effect | Moderate | Superior |

Effects on Gastric Mucosa

This compound's impact on gastric mucosa is critical in understanding its safety and efficacy in therapeutic applications.

- Study on Gastric Mucosal Damage

| pH Level | Net Hydrogen Ion Flux (mmol/15 min) | Net Sodium Ion Flux (mmol/15 min) | Mucosal Damage |

|---|---|---|---|

| 1.1 | -1.7 ± 0.4 | 1.8 ± 0.4 | Significant |

| 7.0 | -1.8 ± 0.3 | 1.7 ± 0.2 | Significant |

Toxicity Studies

Understanding the toxicity profile of this compound is essential for its safe application in therapeutics.

- Zebrafish Model Study

- Recent research assessed the acute toxicity of this compound using zebrafish as a model organism. The study determined that this compound exhibited varying toxicity levels, with an LC50 value (lethal concentration for 50% of the population) of approximately 1760 mg/L after 72 hours . Behavioral changes and metabolic alterations were also observed, indicating potential risks associated with high concentrations.

| Concentration (mg/L) | Mortality (%) | Behavioral Changes |

|---|---|---|

| 3000 | High | Significant |

| 1500 | Moderate | Mild |

| 750 | Low | Normal |

| 375 | Very Low | Normal |

作用机制

牛磺胆酸钠通过作为清洁剂溶解脂肪来发挥作用,从而促进脂肪在肠道中的吸收。它与胆汁酸激活的脂肪酶和胆汁酸受体相互作用,促进膳食脂肪的乳化和吸收。 此外,牛磺胆酸钠参与肠肝循环,在其中它被肝脏重新吸收并转化回胆汁酸 .

相似化合物:

甘氨胆酸钠: 另一种由胆酸与甘氨酸结合而成的胆汁酸。

脱氧胆酸钠: 一种源自脱氧胆酸的胆汁酸。

鹅去氧胆酸钠: 源自鹅去氧胆酸。

比较: 牛磺胆酸钠因其与牛磺酸的结合而独一无二,赋予了其特定的化学和生物学特性。与甘氨胆酸钠相比,牛磺胆酸钠具有不同的氨基酸缀合物,导致其溶解度和与生物膜相互作用方面的差异。 脱氧胆酸钠和鹅去氧胆酸钠在其母体胆汁酸方面有所不同,导致其生理作用和应用也有所不同 .

相似化合物的比较

Sodium glycocholate: Another bile salt derived from the conjugation of cholic acid with glycine.

Sodium deoxycholate: A bile salt derived from deoxycholic acid.

Sodium chenodeoxycholate: Derived from chenodeoxycholic acid.

Comparison: Sodium taurocholate is unique due to its conjugation with taurine, which imparts specific chemical and biological properties. Compared to sodium glycocholate, this compound has a different amino acid conjugate, leading to variations in their solubility and interaction with biological membranes. Sodium deoxycholate and sodium chenodeoxycholate differ in their parent bile acids, resulting in distinct physiological roles and applications .

生物活性

Sodium taurocholate, a bile salt derived from the conjugation of taurine and cholate, plays significant roles in various biological processes, particularly in lipid digestion and absorption. Its biological activity extends to influencing cellular functions, acting as a lytic agent, and serving as a transporter for bile acids. This article reviews the biological activities of this compound, supported by research findings, case studies, and data tables.

1. Hemolytic Activity

This compound is recognized for its hemolytic properties , which involve the lysis of red blood cells (erythrocytes). Several studies have documented its effectiveness as a lytic agent:

- Lytic Mechanism : this compound disrupts the integrity of erythrocyte membranes, leading to hemolysis. The degree of hemolysis can vary based on the concentration and source of the taurocholate used (synthetic vs. natural) .

- Case Study : A study indicated that synthetic this compound exhibited moderate lytic activity compared to strong lytic activity observed in natural specimens .

Table 1: Hemolytic Activity of this compound

| Source Type | Hemolytic Activity |

|---|---|

| Synthetic | Moderate |

| Natural | Strong |

2. Impact on Gastric Mucosa

Research has shown that this compound can significantly affect the human gastric mucosa:

- Gastric Injury : A study involving healthy subjects revealed that this compound at both acidic (pH 1.1) and neutral (pH 7.0) pH levels caused considerable damage to the gastric mucosa. The findings suggest that taurocholate may play a role in conditions like bile reflux gastritis .

- Mechanism of Damage : The ion flux measurements indicated increased hydrogen and sodium ion fluxes, correlating with mucosal erosions .

3. Role in Hepatic Function

This compound is crucial in liver function through its role as a substrate for the sodium/taurocholate cotransporting polypeptide (NTCP):

- Transport Mechanism : NTCP facilitates the uptake of bile acids into hepatocytes, thereby playing a vital role in enterohepatic circulation . Deficiencies in NTCP have been linked to elevated bile acid levels and liver dysfunction.

- Clinical Cases : Patients with NTCP deficiency exhibited symptoms such as cholestatic jaundice and elevated total bile acids, highlighting the importance of this compound in maintaining hepatic health .

Table 2: Clinical Findings Related to NTCP Deficiency

| Patient Characteristics | Observations |

|---|---|

| Elevated Total Bile Acids | Up to 1500 µM |

| Symptoms | Mild hypotonia, growth retardation |

| Genetic Findings | Homozygous mutations in SLC10A1 |

4. Viral Infection Mechanism

Recent studies have identified this compound cotransporting polypeptide (NTCP) as a functional receptor for hepatitis B and D viruses:

- Viral Entry : NTCP mediates the entry of these viruses into liver cells, indicating that this compound plays a role beyond lipid metabolism . Silencing NTCP expression inhibited viral infections, while reintroducing NTCP into non-susceptible cells restored their susceptibility to infection.

5. Applications in Drug Delivery Systems

This compound is also being explored for its potential in drug delivery systems:

- Enhancing Oral Bioavailability : Studies have shown that formulations incorporating this compound can enhance the oral absorption of poorly soluble drugs by improving membrane permeability .

- Insulin Delivery Systems : Research indicates that this compound can be utilized in insulin delivery systems, enhancing bioavailability and therapeutic efficacy .

属性

CAS 编号 |

145-42-6 |

|---|---|

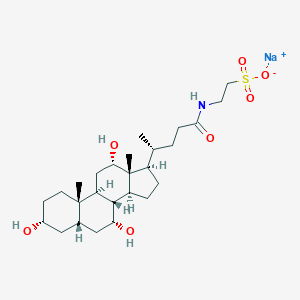

分子式 |

C26H44NNaO7S |

分子量 |

537.7 g/mol |

IUPAC 名称 |

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1 |

InChI 键 |

JAJWGJBVLPIOOH-XVEATTITSA-M |

手性 SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

规范 SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Key on ui other cas no. |

145-42-6 |

Pictograms |

Irritant |

相关CAS编号 |

81-24-3 (Parent) |

同义词 |

Cholyltaurine Sodium Taurocholate Taurine Cholate Taurocholate Taurocholate Sodium Taurocholate, Sodium Taurocholic Acid Taurocholic Acid, (5 alpha)-Isomer Taurocholic Acid, (7 beta)-Isomer Taurocholic Acid, Monolithium Salt Taurocholic Acid, Monosodium Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism remains unclear, sodium taurocholate injected into the pancreatic duct is thought to cause pancreatitis through several mechanisms:

- Direct injury to acinar cells: this compound can directly damage the pancreatic acinar cells, the cells responsible for producing digestive enzymes. []

- Activation of digestive enzymes: It can prematurely activate digestive enzymes within the pancreas, leading to autodigestion of pancreatic tissue. []

- Induction of oxidative stress: this compound can increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. []

- Inflammatory response: The initial injury triggers a cascade of inflammatory responses, further exacerbating pancreatic damage. [, ]

- Microcirculatory changes: this compound disrupts pancreatic blood flow, leading to ischemia (reduced blood supply) and further tissue damage. [, ]

- Pancreatic edema: Accumulation of fluid within the pancreas. [, , , ]

- Necrosis: Death of pancreatic tissue. [, , , ]

- Hemorrhage: Bleeding within the pancreas. [, , , ]

- Systemic inflammation: Inflammatory mediators released from the pancreas can cause damage to distant organs like the lungs and kidneys. [, , ]

ANone: Molecular Formula: C26H44NNaO7S * Molecular Weight: 537.7 g/mol* Spectroscopic Data:* While the provided papers don't include specific spectroscopic details, this compound is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research focuses on the biological effects of this compound and doesn't delve into material compatibility or stability in non-biological contexts.

A: this compound, as a bile salt, primarily functions as a biological detergent aiding in fat digestion and absorption. It doesn't possess inherent catalytic properties like enzymes. []

A: While the provided research doesn't directly involve computational modeling of this compound, one study mentions the use of SwissDock to predict the binding of a potential antiviral drug to the this compound cotransporting polypeptide (NTCP) receptor. [] This suggests that computational tools could be used to study this compound interactions.

ANone: The provided research primarily involves using this compound in controlled laboratory settings for animal studies. Specific SHE regulations regarding its broader use would need further investigation.

A: The research focuses on this compound's local effects within the pancreas after direct injection, not its systemic pharmacokinetics. One study investigated this compound transport in isolated perfused rat livers but didn't examine its systemic distribution or elimination. []

A: this compound is not a therapeutic agent; it is used to induce acute pancreatitis in experimental models. Its efficacy in this context is evident from its consistent ability to induce pancreatic injury in various animal models, as demonstrated by numerous studies. [, , , , , , , , , , ]

ANone: this compound's mechanism of action involves inducing direct damage and triggering inflammatory cascades within the pancreas. The concept of "resistance" doesn't apply in this context as it is not a therapeutic agent targeting a specific molecular pathway.

A: this compound is a toxic compound when administered inappropriately. The research highlights its ability to induce severe pancreatic damage in animal models. It should be handled with caution in laboratory settings. [, , , , , , , , , , ]

ANone: The research primarily employs direct intraductal injection of this compound into the pancreas to induce pancreatitis. This method bypasses the need for targeted drug delivery.

ANone: While not specifically related to this compound, several biomarkers are used to assess pancreatitis severity in experimental models and clinical practice:

- Serum amylase and lipase: Elevated levels are indicative of pancreatic damage. [, , , , , ]

- Inflammatory cytokines: Increased levels of TNF-α, IL-6, IL-1β, and others reflect the inflammatory response. [, , ]

- Histological assessment: Microscopic examination of pancreatic tissue reveals the extent of necrosis, edema, and inflammatory cell infiltration. [, , , , , , , ]

ANone: The research primarily focuses on this compound's biological effects. Common analytical methods for characterizing bile acids like this compound include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。